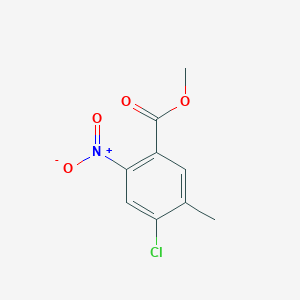

Methyl 4-chloro-5-methyl-2-nitrobenzoate

Description

Significance and Role of Halogenated Nitrobenzoates in Advanced Organic Synthesis

Halogenated nitrobenzoates are highly functionalized molecules that serve as pivotal intermediates in advanced organic synthesis. The presence of multiple reactive sites on the benzene (B151609) ring—a halogen atom, a nitro group, and an ester—provides chemists with a versatile toolkit for molecular elaboration.

The halogen atom (in this case, chlorine) is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution reactions. This allows for the introduction of a wide variety of other functional groups, including amines, ethers, and cyanides. The nitro group is also highly valuable; it is strongly electron-withdrawing, which can influence the reactivity of the aromatic ring, and it can be readily reduced to an amino group. This transformation is a fundamental step in the synthesis of many dyes, pharmaceuticals, and other biologically active compounds. ontosight.aiontosight.ai For example, some nitrobenzoate derivatives have been investigated for their potential as antimycobacterial and antifungal agents. nih.govresearchgate.net The methyl ester group can be hydrolyzed to a carboxylic acid, providing another handle for chemical modification, such as amide bond formation. The strategic combination of these groups makes halogenated nitrobenzoates powerful precursors for constructing complex molecular architectures. ontosight.ai

Overview of the Molecular Architecture and Key Substituents of Methyl 4-chloro-5-methyl-2-nitrobenzoate

The molecular structure of this compound is defined by a central benzene ring with five substituents. The systematic name dictates the precise arrangement of these groups, which is crucial for the molecule's chemical identity and reactivity.

Benzene Ring: A stable, aromatic six-carbon ring that forms the core scaffold.

Methyl Benzoate (B1203000) Group: An ester functional group (-COOCH₃) attached to position 1 of the ring.

Nitro Group: A strongly electron-withdrawing group (-NO₂) located at position 2.

Chloro Group: A halogen atom (-Cl) at position 4.

Methyl Group: An electron-donating alkyl group (-CH₃) at position 5.

The interplay of these substituents—the electron-withdrawing nitro and chloro groups and the electron-donating methyl group—creates a unique electronic environment on the aromatic ring, which dictates its reactivity in further chemical transformations.

Table 1: Substituent Positions on the Benzene Ring

| Position | Substituent Group |

|---|---|

| 1 | Methyl Ester (-COOCH₃) |

| 2 | Nitro (-NO₂) |

| 3 | Hydrogen (-H) |

| 4 | Chloro (-Cl) |

| 5 | Methyl (-CH₃) |

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₈ClNO₄ | Calculated |

| Molecular Weight | 229.62 g/mol | Calculated |

| CAS Number | Not available | N/A |

| Melting Point | Not available | N/A |

For context, a related isomer, Methyl 4-chloro-2-nitrobenzoate (C₈H₆ClNO₄), has a documented melting point of 43-45 °C. sigmaaldrich.comchemicalbook.com While this provides a general idea, the additional methyl group in the target compound would alter its physical properties.

Historical Context and Evolution of Research on Related Benzoate Derivatives

The study of benzoate derivatives is built upon a long history, beginning with benzoic acid itself. First described in the 16th century, benzoic acid was initially obtained from the dry distillation of gum benzoin. For a long time, this remained its only source. The structure of benzoic acid was determined in 1832, and its antifungal properties were discovered in 1875, leading to its use as a food preservative.

The first industrial synthesis of benzoic acid involved the chlorination of toluene, but this method resulted in chlorinated impurities. A major advancement was the development of synthesis via the air oxidation of toluene, which produced a purer product suitable for consumption and as a precursor for other chemicals. This opened the door for the widespread synthesis of various benzoate derivatives. Researchers began to explore how adding different functional groups to the benzoic acid scaffold could lead to new materials and biologically active molecules. This led to the creation of a vast library of compounds, including esters like methyl benzoate and substituted versions with halogens and nitro groups, which became essential building blocks in the pharmaceutical and chemical industries. ontosight.ai

Scope and Primary Research Objectives for Investigating this compound

While specific research on this compound is sparse, the primary objectives for investigating this compound can be logically inferred from the utility of its structural analogs. The key research goals would likely revolve around its potential as a novel synthetic intermediate.

The primary objectives would include:

Development of Synthetic Pathways: Establishing an efficient and scalable synthesis for this compound itself.

Exploring Reactivity: Systematically studying the reactivity of its functional groups. For instance, research could focus on the selective reduction of the nitro group to an amine, creating a substituted aniline (B41778) derivative. Another avenue would be investigating nucleophilic substitution reactions at the chloro-position to introduce new functionalities.

Synthesis of Novel Bioactive Molecules: Using the compound as a starting material to synthesize new potential pharmaceuticals or agrochemicals. The specific substitution pattern may lead to molecules with unique biological activities compared to other isomers. Studies on related nitrobenzoates have shown activity against tuberculosis and various fungi, suggesting this compound could be a scaffold for new antimicrobial agents. nih.govresearchgate.net

Material Science Applications: Investigating its use as a monomer or precursor for specialty polymers or dyes, where the specific arrangement of substituents could impart desirable optical or physical properties.

Ultimately, research into this compound would aim to fill a gap in the chemical landscape, providing a new and potentially valuable tool for synthetic chemists to create novel and useful molecules.

Properties

Molecular Formula |

C9H8ClNO4 |

|---|---|

Molecular Weight |

229.62 g/mol |

IUPAC Name |

methyl 4-chloro-5-methyl-2-nitrobenzoate |

InChI |

InChI=1S/C9H8ClNO4/c1-5-3-6(9(12)15-2)8(11(13)14)4-7(5)10/h3-4H,1-2H3 |

InChI Key |

KPVQYWXUALPWNS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Pathways for Methyl 4 Chloro 5 Methyl 2 Nitrobenzoate and Its Analogues

Established Synthetic Routes and Classical Reaction Conditions

Classical approaches to synthesizing the target compound and its analogues rely on well-established, foundational reactions in organic chemistry. These methods, while effective, often involve harsh conditions and stoichiometric reagents.

The final step in many synthetic routes to Methyl 4-chloro-5-methyl-2-nitrobenzoate is the esterification of the corresponding carboxylic acid, 4-chloro-5-methyl-2-nitrobenzoic acid. The most common method for this transformation is the Fischer-Speier esterification. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol (in this case, methanol) in the presence of a strong acid catalyst. masterorganicchemistry.com

The reaction is an equilibrium process, and to drive it towards the product (the ester), a large excess of the alcohol is typically used as the solvent. masterorganicchemistry.comoperachem.com Common catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and hydrochloric acid (HCl). masterorganicchemistry.comoperachem.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com

Recent advancements have introduced microwave-assisted organic synthesis (MAOS) to accelerate this process. academicpublishers.orgusm.my Sealed-vessel microwave conditions allow the reaction mixture to be heated above the boiling point of the alcohol, significantly reducing reaction times and often improving yields compared to conventional heating. usm.myresearchgate.net

| Method | Substrate Example | Alcohol | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Conventional Heating | Benzoic Acid | Methanol (B129727) (excess) | H₂SO₄ (conc.) | Reflux, 4 hours | ~90% | operachem.comyoutube.com |

| Conventional Heating | 4-Hydroxy-3-methoxybenzoic Acid | Methanol (excess) | H₂SO₄ (conc.) | Reflux | Not specified | researchgate.net |

| Microwave (Sealed-Vessel) | 4-Fluoro-3-nitrobenzoic Acid | Ethanol (excess) | H₂SO₄ (catalytic) | 130°C, 15 min | Good | usm.myresearchgate.net |

| Microwave (Sealed-Vessel) | Benzoic Acid Derivatives | Various Primary Alcohols | H₂SO₄ (catalytic) | 130-150°C | High | academicpublishers.orgusm.my |

The introduction of the nitro (-NO₂) group at a specific position on the aromatic ring is a critical step governed by the directing effects of the substituents already present. In the synthesis of this compound, the nitration is typically performed on a precursor like 4-chloro-3-methyltoluene. The regioselectivity of this electrophilic aromatic substitution is determined by the interplay of the activating methyl group (-CH₃) and the deactivating but ortho-, para-directing chloro (-Cl) group.

The classical nitrating agent is a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). vedantu.comlibretexts.org Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. libretexts.orgmasterorganicchemistry.com

When nitrating a substituted toluene, such as p-chlorotoluene, the methyl group strongly activates the ortho positions (2 and 6), while the chlorine atom directs to its ortho position (position 2) and para position (position 5, which is blocked). The result is a mixture of isomers, with the nitro group adding at positions ortho and meta to the methyl group. For p-chlorotoluene, nitration yields a mixture of 4-chloro-2-nitrotoluene (B43163) and 4-chloro-3-nitrotoluene. vedantu.comgoogle.com The precise ratio of these isomers can be influenced by reaction conditions such as temperature and the specific nitrating agent used. google.comthecatalyst.org

| Substrate | Nitrating Agent | Conditions | Isomer Distribution | Reference |

|---|---|---|---|---|

| p-Chlorotoluene | HNO₃ / H₂SO₄ | Standard | 66% 4-chloro-2-nitrotoluene, 34% 4-chloro-3-nitrotoluene | vedantu.com |

| p-Chlorotoluene | HNO₃ / H₂SO₄ | Commercial Process (15-20°C) | 64-65% 4-chloro-2-nitrotoluene, 35-36% 4-chloro-3-nitrotoluene | google.com |

| p-Chlorotoluene | HNO₃ / Acetic Anhydride | Not specified | 50:50 isomer distribution | google.com |

| p-Chlorotoluene | HNO₃ / H₂SO₄ in an aliphatic dichloride | -5 to 15°C | 72.5% 4-chloro-2-nitrotoluene, 27.5% 4-chloro-3-nitrotoluene | google.com |

If the aromatic ring is already substituted with deactivating groups, such as a nitro group, the halogenation reaction becomes more difficult and may require harsher conditions. wikipedia.org Conversely, activating groups like methyl facilitate the reaction. The position of the incoming chlorine atom is directed by the existing substituents. For instance, in the synthesis of the target compound, chlorination could be performed on 3-methyl-2-nitrotoluene, where the methyl and nitro groups would direct the incoming chlorine to the 4-position.

| Reaction Type | Chlorinating Agent | Catalyst / Conditions | Substrate Type | Reference |

|---|---|---|---|---|

| Electrophilic Chlorination | Cl₂ (Molecular Chlorine) | FeCl₃ or AlCl₃ (Lewis Acid) | Activated or neutral aromatic rings | libretexts.org |

| Electrophilic Chlorination | N-Chlorosuccinimide (NCS) | Acid catalyst | Activated aromatic rings (e.g., phenols) | wikipedia.org |

| Decarboxylative Halogenation | Zinc Chloride (ZnCl₂) | Visible light, photoredox catalyst | Aromatic carboxylic acids | rsc.org |

| Oxidative Chlorination | CuCl₂ / HCl | Visible light | Alkenes (can be adapted for aromatics) | rsc.org |

Advanced Synthetic Approaches and Catalytic Innovations

Modern synthetic chemistry aims to improve upon classical methods by enhancing efficiency, reducing waste, and employing more sustainable practices. These advanced approaches are applicable to the synthesis of complex molecules like this compound.

A plausible synthetic route could begin with the nitration of a suitable chlorotoluene precursor, followed by oxidation of the methyl group to a carboxylic acid, and finally esterification. For example:

Nitration: Start with 4-chloro-3-methyltoluene. The directing effects of the -Cl and -CH₃ groups would need to be carefully controlled to favor the introduction of the nitro group at the 2-position.

Oxidation: The methyl group of the resulting 4-chloro-5-methyl-2-nitrotoluene would then be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromic acid.

Esterification: The final step would be the Fischer esterification of 4-chloro-5-methyl-2-nitrobenzoic acid with methanol as described in section 2.1.1.

The principles of green chemistry provide a framework for developing more environmentally benign chemical processes. numberanalytics.comnumberanalytics.com These principles are highly relevant to the synthesis of fine chemicals, which often involves hazardous reagents and produces significant waste. scienceinschool.orgnumberanalytics.com

Key green chemistry principles applicable to this synthesis include:

Catalysis: Using catalytic reagents is superior to using stoichiometric ones. acs.orgsolubilityofthings.com For example, developing catalytic nitration or halogenation methods reduces the large quantities of acid waste associated with traditional methods. numberanalytics.com

Safer Reagents and Solvents: Traditional nitration uses highly corrosive mixed acids. rsc.org Research into solid acid catalysts or milder, recyclable organic nitrating reagents aims to mitigate this hazard. rsc.orgresearchgate.netthieme-connect.com Similarly, for halogenation, less hazardous alternatives to elemental chlorine, such as N-chlorosuccinimide (NCS) or systems using benign chloride salts with an oxidant, are being explored. rsc.orgtaylorfrancis.com

Energy Efficiency: Microwave-assisted synthesis, as seen in esterification, can significantly reduce energy consumption and reaction times compared to conventional refluxing. academicpublishers.orgusm.my

By integrating these principles, the synthesis of this compound and its analogues can be made more efficient, safer, and more sustainable. solubilityofthings.comrsc.org

Role of Ionic Liquids and Emerging Catalyst Systems in Enhancing Reaction Efficiency

Ionic liquids (ILs) are increasingly recognized for their potential to enhance reaction efficiency in the synthesis of nitroaromatic compounds, offering greener alternatives to conventional organic solvents. nih.gov Due to their low vapor pressure, thermal stability, and tunable solubility, ILs can serve as effective reaction media. nih.gov Research into the electrochemical reduction of nitrobenzene (B124822) in various ionic liquids, such as N-methylimidazolium-p-toluene sulfonic acid ([Mim][PhSO3]) and 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([Bmim][PF6]), demonstrates that the choice of ionic liquid can significantly influence reaction pathways and products. xmu.edu.cn

The interaction between ionic liquids and nitroaromatic compounds can alter the electronic properties of the substrate, potentially facilitating reactions. researchgate.netpku.edu.cn For example, a red shift in the absorption peak of the nitro group of nitrobenzene has been observed in ionic liquids compared to cyclohexane (B81311) and water, suggesting a strong interaction. researchgate.netpku.edu.cn

Furthermore, emerging catalyst systems incorporating ionic liquids show promise. Transition metal-based ionic liquids, such as 1,1′-hexane-1,6-diylbis (3-methylpyridinium) tetrachloronickelate (II), have been successfully used as catalysts for the reduction of aromatic nitro compounds under mild, ambient temperature conditions in water. researchgate.net These systems can provide excellent yields and avoid the need for inert atmospheres or additional additives, showcasing a path toward more efficient and environmentally benign syntheses. researchgate.net The application of ILs as solvents can also improve the solubility of reagents and precursors, which is a critical factor in optimizing reaction conditions and yields. nih.gov

Synthesis of Functionalized Derivatives and Key Precursors

The synthesis of functionalized derivatives of this compound often involves multi-step pathways starting from substituted benzoates or benzoic acids. These precursors are crucial for introducing specific functional groups required for various applications.

A key analogue, Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate, serves as a valuable intermediate, particularly in the agrochemical field. nih.govnih.gov Its synthesis is a well-documented two-step process. nih.gov

The reaction sequence can be summarized as follows:

Acylation : Methyl 4-amino-3-methylbenzoate reacts with butyryl chloride, typically in a solvent like chlorobenzene (B131634) at elevated temperatures (e.g., 373 K), to form the intermediate, methyl 4-butyrylamino-3-methylbenzoate. nih.gov

Nitration : The amide intermediate is then nitrated using a nitrating agent such as fuming nitric acid, sometimes in the presence of sulfuric acid, at low temperatures (e.g., 273 K) to yield the final product, Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate. nih.gov

| Step | Starting Material | Reagents | Key Conditions | Product | Reported Yield |

|---|---|---|---|---|---|

| 1. Acylation | Methyl 4-amino-3-methylbenzoate | Butyryl chloride | Chlorobenzene solvent, 373 K | Methyl 4-butyrylamino-3-methylbenzoate | - |

| 2. Nitration | Methyl 4-butyrylamino-3-methylbenzoate | Fuming nitric acid (95%) | -10 °C to 5 °C | Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate | 88% (overall) researchgate.net |

The synthesis of various halogenated and nitro-substituted benzoic acids and their esters, which serve as precursors or analogues to this compound, employs a range of standard organic reactions. The primary methods include the nitration of substituted benzoic acids or the oxidation of corresponding toluenes, followed by esterification. ontosight.aiontosight.aigoogle.com

Esterification is a common final step. For instance, Methyl 5-chloro-2-nitrobenzoate is prepared from 5-chloro-2-nitrobenzoic acid by reacting it with dimethyl sulfate (B86663) (Me₂SO₄) in the presence of potassium carbonate (K₂CO₃) in acetone (B3395972) under reflux conditions. nih.govresearchgate.net Similarly, Methyl 2-chloro-4-fluoro-5-nitrobenzoate can be synthesized via the esterification of 2-chloro-4-fluoro-5-nitrobenzoic acid with methanol using sulfuric acid as a catalyst. chemicalbook.com

The introduction of the nitro group is typically achieved through nitration with nitric acid, often mixed with sulfuric acid. The specific conditions and regioselectivity depend heavily on the existing substituents on the benzene (B151609) ring.

| Target Compound | Precursor | Key Reagents and Conditions | Reference |

|---|---|---|---|

| 2-Nitro-4,5-dimethoxybenzoic acid | 3,4-Dimethoxybenzoic acid | Nitric acid (20%) in an ice-bath, then stirred at 60 °C for 6 h. | chemicalbook.com |

| Methyl 5-chloro-2-nitrobenzoate | 5-Chloro-2-nitrobenzoic acid | K₂CO₃, Me₂SO₄, acetone, reflux for 30 min. | nih.govresearchgate.net |

| 2,4-Dichloro-5-fluoro-3-nitro-benzoic acid | (Implied from further reactions) | The crude product is obtained and purified by recrystallization from toluene/petroleum ether. | google.com |

| Methyl 2-chloro-4-fluoro-5-nitrobenzoate | 2-Chloro-4-fluoro-5-nitrobenzoic acid | Methanol, sulfuric acid, 65 °C for 4 h. | chemicalbook.com |

This compound and its analogues are versatile intermediates that can undergo various chemical transformations to incorporate them into larger, more complex target molecules. The functional groups present—the ester, the chloro substituent, and the nitro group—offer multiple sites for derivatization.

The nitro group is particularly reactive and can be readily transformed. For example, it can be reduced to an amine group using standard reducing agents like hydrogen gas with a palladium catalyst. This resulting amino group can then be used in a wide array of subsequent reactions, such as amide bond formation.

The halogen substituent can also be a site for modification. In a related compound, Methyl 4-chloro-2-nitrobenzoate, the nitro group can be displaced through a fluorodenitration reaction using tetramethylammonium (B1211777) fluoride (B91410) to yield methyl 4-chloro-2-fluorobenzoate. sigmaaldrich.com This highlights the potential for nucleophilic aromatic substitution reactions.

Furthermore, the ester group can be hydrolyzed back to the corresponding carboxylic acid using aqueous base, providing another functional handle for further synthesis. These derivatives are often key building blocks in medicinal and agricultural chemistry. For instance, Methyl 4-chloro-2-nitrobenzoate has been utilized in the synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters, and Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate is a known intermediate for agrochemicals. nih.govsigmaaldrich.com

Mechanistic Investigations and Reaction Dynamics of Methyl 4 Chloro 5 Methyl 2 Nitrobenzoate Systems

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a critical class of reactions for the functionalization of aromatic rings, particularly those activated by electron-withdrawing groups. The reactivity of the aryl halide is contingent upon the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. The presence of strong electron-withdrawing groups, such as a nitro group, is essential for the stabilization of this intermediate and thus for the reaction to proceed.

Regioselectivity Studies of Halogen Displacement within Benzoate (B1203000) Frameworks

In the context of methyl 4-chloro-5-methyl-2-nitrobenzoate, the regioselectivity of halogen displacement is a key area of investigation. The benzene (B151609) ring is activated towards nucleophilic attack by the presence of the electron-withdrawing nitro group at the 2-position and the methyl ester group. The chlorine atom at the 4-position is the leaving group. Nucleophilic attack can theoretically occur at the carbon atom bearing the chlorine.

The position of the electron-withdrawing groups relative to the leaving group is paramount in determining the reaction's feasibility. For an SNAr reaction to occur, the negative charge of the intermediate Meisenheimer complex must be effectively delocalized by the activating groups. In this compound, the nitro group is ortho to the chlorine atom, which provides significant resonance stabilization to the negative charge developed during the formation of the Meisenheimer complex. This ortho relationship is highly favorable for SNAr reactions.

Influence of Electronic and Steric Substituent Effects on Reactivity Profiles

The reactivity of this compound in SNAr reactions is modulated by a combination of electronic and steric effects from its substituents.

Electronic Effects:

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group at the 2-position strongly activates the ring towards nucleophilic attack, particularly at the ortho and para positions relative to it. In this molecule, the chlorine is at a position ortho to the nitro group, which is a highly activating arrangement.

Chloro Group (-Cl): While being the leaving group, the chlorine atom also exerts an electron-withdrawing inductive effect, which further enhances the electrophilicity of the aromatic ring.

Methyl Group (-CH₃): The methyl group at the 5-position is an electron-donating group through induction and hyperconjugation. This electron-donating nature slightly deactivates the ring towards nucleophilic attack. However, its effect is likely overshadowed by the strong activating effects of the nitro and methyl ester groups.

Steric Effects:

The substituents on the ring can also sterically hinder the approach of the nucleophile. In this compound, the groups flanking the site of attack (the carbon bearing the chlorine) are the methyl group at the 5-position and a hydrogen at the 3-position. The methyl group can introduce some steric hindrance, potentially slowing the rate of reaction compared to an un-substituted analog.

A summary of the expected substituent effects on the SNAr reactivity of this compound is presented in the table below.

| Substituent | Position | Electronic Effect | Impact on SNAr Reactivity |

| Nitro (-NO₂) | 2 | Strong electron-withdrawal (resonance & induction) | Strong Activation |

| Chloro (-Cl) | 4 | Electron-withdrawal (induction) | Moderate Activation |

| Methyl (-CH₃) | 5 | Electron-donation (induction & hyperconjugation) | Weak Deactivation |

| Methyl Ester (-COOCH₃) | 1 | Electron-withdrawal (resonance & induction) | Moderate Activation |

Radical Nucleophilic Substitution (S RN 1) Mechanisms

An alternative pathway for nucleophilic substitution on aromatic rings is the radical nucleophilic substitution, or S-RN-1, mechanism. This multi-step process involves radical and radical anion intermediates and is particularly relevant for aryl halides that are unreactive under typical SNAr conditions. The S-RN-1 mechanism is a chain reaction that consists of initiation, propagation, and termination steps.

Photochemical Initiation and Single-Electron Transfer Processes in Halobenzoates

The initiation of an S-RN-1 reaction often requires an external stimulus to generate the initial radical anion. Photochemical stimulation is a common method, where the absorption of light promotes a single-electron transfer (SET) to the aryl halide. chim.it In the case of this compound, the presence of the nitro group makes it a good electron acceptor. Upon irradiation, a SET can occur from a suitable electron donor to the nitroaromatic compound, forming a radical anion.

This initial radical anion is the key intermediate that starts the chain reaction. The electron can be provided by various sources, including the nucleophile itself or a photochemically excited sensitizer.

Characterization of Energetic Properties and Stability of Radical Anion Intermediates

The stability of the radical anion intermediate is a crucial factor in the viability of an S-RN-1 pathway. For this compound, the radical anion is significantly stabilized by the presence of the electron-withdrawing nitro group. The unpaired electron can be delocalized onto the nitro group, which greatly increases the stability of this intermediate.

The subsequent step in the propagation cycle is the fragmentation of the radical anion to form an aryl radical and a halide anion. The aryl radical then reacts with the nucleophile to form a new radical anion, which can then transfer its electron to another molecule of the starting aryl halide to continue the chain, yielding the substitution product.

The energetic favorability of these steps depends on the redox potentials of the involved species and the bond dissociation energy of the carbon-halogen bond. The presence of the nitro group generally lowers the reduction potential of the aromatic ring, making the formation of the radical anion more favorable.

Other Significant Transformation Pathways

Besides SNAr and S-RN-1 reactions, other transformations are possible for a molecule with the functional groups present in this compound. For instance, the nitro group can be reduced to an amino group using various reducing agents. This transformation opens up a wide range of subsequent reactions, such as diazotization followed by Sandmeyer-type reactions. The methyl ester can be hydrolyzed to a carboxylic acid or transesterified. The chlorine atom could potentially participate in transition-metal-catalyzed cross-coupling reactions, although the electron-deficient nature of the ring might pose challenges for some catalytic systems.

Reduction Reactions of Nitro and Halo Groups

The selective reduction of the nitro and chloro groups in polysubstituted aromatic compounds like this compound is a critical challenge in synthetic chemistry. The nitro group is highly susceptible to reduction, typically more so than the aryl chloride, allowing for chemoselective transformations under controlled conditions.

The reduction of aromatic nitro compounds can proceed through various intermediates, such as nitroso, hydroxylamino, and ultimately to the corresponding amine. A variety of reducing agents can be employed, with the choice of reagent determining the final product and the selectivity. Common methods include catalytic hydrogenation and metal-based reductions. organic-chemistry.orgorganic-chemistry.org

Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) is a powerful method for nitro group reduction. However, it can also lead to the reduction of the chloro group (hydrodechlorination), particularly under harsh conditions. To achieve chemoselective reduction of the nitro group while preserving the chloro substituent, milder conditions or more selective catalyst systems are often necessary. For instance, Raney nickel is often preferred over Pd/C when dehalogenation is a concern. organic-chemistry.org Iron powder in acidic media is another classic method that shows high tolerance for sensitive functional groups, including halides. nih.gov

Recent advancements have focused on developing highly chemoselective and environmentally friendly methods. For example, the use of tetrahydroxydiboron (B82485) with 4,4'-bipyridine (B149096) as an organocatalyst allows for the rapid and selective reduction of aromatic nitro compounds at room temperature, leaving halogen substituents intact. organic-chemistry.org Similarly, zinc dust in water containing nanomicelles provides a green and efficient protocol for the chemoselective reduction of nitroarenes, tolerating a wide array of functional groups. organic-chemistry.org

The following table summarizes various reagents used for the chemoselective reduction of nitro groups in the presence of chloro substituents in analogous aromatic systems.

| Reagent/Catalyst | Solvent | Temperature | Outcome |

| Fe/NH4Cl | Ethanol/Water | Reflux | Selective reduction of nitro group |

| SnCl2·2H2O | Ethanol | Reflux | Selective reduction of nitro group |

| H2, Pd/C (low pressure) | Methanol (B129727) | Room Temperature | Primarily nitro reduction, risk of dechlorination |

| NaBH4/NiCl2·6H2O | Methanol | 0 °C to RT | Selective reduction of nitro group |

| Zn/NH4Cl | Water | Room Temperature | Selective reduction of nitro group |

This table presents representative data for the chemoselective reduction of chloronitroaromatic compounds and is intended to be illustrative of the potential reaction dynamics for this compound.

Coupling Reactions for Extended Molecular Architectures

The chloro substituent on the aromatic ring of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds to create more complex molecular structures. Key examples of such reactions include the Suzuki, Heck, and Buchwald-Hartwig amination reactions.

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an aryl halide. For a substrate like this compound, this reaction would allow for the introduction of a new aryl or vinyl group at the position of the chlorine atom. The catalytic cycle for the Suzuki reaction typically involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

The Heck reaction provides a method for the coupling of an aryl halide with an alkene to form a substituted alkene. nih.gov This reaction is instrumental in extending carbon chains and introducing unsaturation. The mechanism also proceeds via a Pd(0)/Pd(II) catalytic cycle, initiated by the oxidative addition of the aryl chloride to the palladium catalyst. nih.gov

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. This reaction would allow for the introduction of a primary or secondary amine at the position of the chlorine atom on the this compound ring system. The choice of ligand for the palladium catalyst is crucial for the efficiency of these coupling reactions, especially when dealing with less reactive aryl chlorides. Sterically hindered and electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition step.

Below is a table summarizing typical conditions for palladium-catalyzed coupling reactions involving aryl chlorides, which are applicable to this compound.

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent |

| Suzuki | Arylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene/Water |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)2 / P(o-tol)3 | Et3N | DMF |

| Buchwald-Hartwig | Amine (e.g., Aniline) | Pd2(dba)3 / XPhos | NaOtBu | Toluene |

This table provides representative conditions for palladium-catalyzed coupling reactions of aryl chlorides. The specific conditions for this compound may require optimization.

Oxidative Addition Reactions with Transition Metal Complexes

The initial and often rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to a low-valent transition metal center, typically Pd(0). In this process, the C-Cl bond of this compound would cleave, and two new bonds would form between the palladium and the aryl group and the palladium and the chloro group, respectively. This results in the oxidation of the palladium from the 0 to the +2 oxidation state.

The mechanism of oxidative addition of aryl halides to palladium(0) complexes has been the subject of extensive study. For aryl chlorides, this step is generally more challenging than for the corresponding bromides or iodides due to the stronger C-Cl bond. The reaction is thought to proceed through the formation of a pre-catalyst complex where the arene coordinates to the palladium center. This is followed by the insertion of the palladium into the carbon-halogen bond.

Several factors influence the rate and efficiency of the oxidative addition step. Electron-withdrawing groups on the aromatic ring, such as the nitro group in this compound, can facilitate the reaction by making the aryl halide more electrophilic. The nature of the ligands on the palladium center is also critical. Electron-rich and bulky ligands, such as trialkylphosphines or biarylphosphines, can increase the electron density on the palladium atom, thereby promoting its insertion into the C-Cl bond.

The following table outlines key mechanistic features of the oxidative addition of aryl chlorides to Pd(0) complexes.

| Feature | Description |

| Metal Center | Typically a low-valent, electron-rich transition metal, most commonly Pd(0). |

| Substrate | Aryl halide (Ar-X). Reactivity order is generally Ar-I > Ar-Br > Ar-Cl. |

| Ligands | Electron-donating and sterically bulky ligands on the metal center facilitate the reaction. |

| Mechanism | Generally proceeds via a concerted pathway involving a three-centered transition state. |

| Products | A new organometallic complex where the metal has been oxidized (e.g., Pd(II)) and has formed new bonds to the aryl group and the halide. |

Fluorodenitration Processes and Halogen Exchange Reactions

The nitro and chloro groups on the this compound ring can be replaced by a fluorine atom through nucleophilic aromatic substitution (SNA_r) reactions. These transformations are valuable for the synthesis of fluorinated aromatic compounds, which have important applications in various fields.

Fluorodenitration is the replacement of a nitro group with a fluoride (B91410) ion. This reaction is typically carried out using a fluoride salt, such as potassium fluoride or cesium fluoride, often in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack, making the carbon atom to which it is attached electrophilic. The reaction proceeds via the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate, followed by the expulsion of the nitrite (B80452) ion. For this compound, the nitro group at the 2-position is activated by the ester group at the 1-position and the chloro group at the 4-position, making it a potential site for fluorodenitration.

Halogen exchange reactions , also known as Finkelstein reactions in the context of alkyl halides, can also be applied to aryl halides, although they are generally more challenging. The replacement of the chlorine atom in this compound with fluorine would also proceed via an SNA_r mechanism. The success of this reaction is highly dependent on the activation of the aromatic ring by electron-withdrawing groups. The nitro group in the ortho position and the ester group in the para position to the chlorine atom in the target molecule would facilitate this transformation.

The relative reactivity of the nitro and chloro groups as leaving groups in SNA_r reactions depends on the specific reaction conditions and the substrate. In many cases, the nitro group is a better leaving group than chlorine in nucleophilic aromatic substitutions.

The table below provides a comparative overview of fluorodenitration and halogen exchange reactions on activated aromatic systems.

| Reaction Type | Reagent | Solvent | General Conditions | Leaving Group |

| Fluorodenitration | KF, CsF, or TBAF | DMF, DMSO, Sulfolane | High temperature (150-220 °C) | -NO2 |

| Halogen Exchange | KF, CsF | DMF, DMSO | High temperature, often with a phase-transfer catalyst | -Cl |

This table illustrates typical conditions for fluorodenitration and halogen exchange on electron-deficient aromatic rings, which would be analogous for reactions involving this compound.

Advanced Spectroscopic and Structural Characterization of Methyl 4 Chloro 5 Methyl 2 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the precise determination of the molecular structure of Methyl 4-chloro-5-methyl-2-nitrobenzoate, offering detailed insights into the proton and carbon environments within the molecule.

1H NMR Chemical Shift Analysis and Proton Connectivity

The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl groups. The chemical shifts are influenced by the electronic effects of the substituents on the benzene (B151609) ring—the chloro, methyl, and nitro groups.

The aromatic region would likely display two singlets, corresponding to the two non-equivalent protons on the benzene ring. The proton at the C3 position is anticipated to appear at a downfield chemical shift due to the deshielding effect of the adjacent nitro group. The proton at the C6 position would also appear as a singlet.

The methyl ester group protons (-OCH₃) would be expected to produce a sharp singlet, typically in the range of 3.8-4.0 ppm. The protons of the methyl group attached to the benzene ring (-CH₃) would also appear as a singlet, but at a more upfield position, generally around 2.4-2.6 ppm.

Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic H (C3) | ~8.0 | Singlet |

| Aromatic H (C6) | ~7.5 | Singlet |

| Methoxy Protons (-OCH₃) | ~3.9 | Singlet |

| Methyl Protons (-CH₃) | ~2.5 | Singlet |

Note: These are estimated values and may vary based on the solvent and experimental conditions.

13C NMR Spectroscopic Data Interpretation for Carbon Framework Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides essential information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing in the 160-170 ppm region. The aromatic carbons will have chemical shifts between 120 and 150 ppm, with their exact positions dictated by the electronic nature of the substituents. The carbon bearing the nitro group (C2) and the carbon bearing the chloro group (C4) are expected to be significantly influenced. The carbons of the methoxy (-OCH₃) and the ring methyl (-CH₃) groups will appear at the most upfield region of the spectrum.

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | ~165 |

| Aromatic C (C1) | ~130 |

| Aromatic C (C2-NO₂) | ~148 |

| Aromatic C (C3) | ~125 |

| Aromatic C (C4-Cl) | ~135 |

| Aromatic C (C5-CH₃) | ~138 |

| Aromatic C (C6) | ~128 |

| Methoxy Carbon (-OCH₃) | ~53 |

| Methyl Carbon (-CH₃) | ~20 |

Note: These are estimated values and may vary based on the solvent and experimental conditions.

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment

To unequivocally assign all proton and carbon signals and to confirm the connectivity within the molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would be used to establish proton-proton couplings. In the case of this compound, it would primarily confirm the absence of coupling between the aromatic protons, as they are expected to be singlets.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign the signals for the C3-H3, C6-H6, methoxy, and methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful tool for establishing long-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the methoxy protons and the carbonyl carbon, and between the aromatic protons and neighboring carbon atoms, which would be instrumental in confirming the substitution pattern on the benzene ring.

Mass Spectrometry (MS) Techniques for Molecular Identification and Impurity Profiling

Mass spectrometry is a vital analytical technique for determining the molecular weight of this compound and for identifying and quantifying any impurities.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming the chemical formula of C₉H₈ClNO₄. The presence of chlorine would be indicated by a characteristic isotopic pattern in the mass spectrum, with the M+2 peak having an intensity of approximately one-third of the molecular ion peak.

Expected HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [M]⁺ (for ³⁵Cl) | 229.0142 |

| [M+2]⁺ (for ³⁷Cl) | 231.0112 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Level Determination of Related Impurities

Gas chromatography coupled with mass spectrometry (GC-MS) is a highly sensitive and selective method for the separation, identification, and quantification of volatile and semi-volatile impurities that may be present in a sample of this compound.

Potential impurities could arise from the starting materials, by-products of the synthesis, or degradation products. These might include isomers, unreacted starting materials such as 4-chloro-5-methyl-2-nitrobenzoic acid, or related compounds formed during the esterification process.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for each compound, allowing for its identification. By using selective ion monitoring (SIM), the instrument can be set to detect specific ions characteristic of known impurities, enabling their quantification at very low levels.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for assessing the purity and undertaking the separation of synthetic intermediates like this compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Analytical and Preparative Separations

Methods for the analysis and purification of related compounds have been described in patent literature, providing a basis for analytical and preparative separations of this compound. A common approach involves reverse-phase chromatography, which separates compounds based on their hydrophobicity.

For analytical purposes, an HPLC method utilizing a C18 stationary phase is effective. The conditions can be tailored for efficient separation from starting materials and by-products. A representative method is detailed below. google.com For preparative separations, where the goal is to isolate the compound in larger quantities, the method is scaled up by using a larger column and a higher flow rate to accommodate the increased sample load. google.com

Table 1: Representative HPLC Method Parameters

| Parameter | Analytical HPLC | Preparative HPLC |

|---|---|---|

| Column | XBridge C18 (150 x 4.6 mm, 5 µm) | X-BRIDGE C18 (250 x 19 mm, 5 µm) |

| Mobile Phase A | 0.1% Ammonia in Water | Not Specified |

| Mobile Phase B | 0.1% Ammonia in Acetonitrile | Not Specified |

| Flow Rate | 1.0 mL/min | 16.0 mL/min |

| Detection | UV Detector | UV Detector |

Method Development for Quantitative Analysis of Related Compounds

The development of a robust quantitative method for analyzing this compound and its related compounds is a critical step in process chemistry and quality control. While specific development studies for this compound are not detailed in the available literature, the process follows established principles.

Method development would begin with the selection of an appropriate column and mobile phase, similar to those described for analytical separations. google.com The process involves optimizing parameters such as mobile phase composition (gradient or isocratic elution), flow rate, column temperature, and detection wavelength to achieve adequate separation (resolution) of the main compound from all potential impurities.

Once optimized, the method would undergo validation according to regulatory guidelines (e.g., ICH). This involves demonstrating the method's specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. The goal is to ensure that the method can reliably and accurately quantify the purity of this compound and detect any related substances at specified levels.

Microscopic and Diffraction Techniques for Material Characterization

The comprehensive characterization of a chemical compound's solid-state properties is crucial for understanding its behavior and potential applications. Microscopic and diffraction techniques offer powerful insights into the morphology, crystallinity, and atomic arrangement of materials. This section details the application of these methods for the structural analysis of this compound.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the surface topography and internal structure of materials at the micro- and nanoscale. SEM provides detailed images of the surface features, shape, and size of particles by scanning the sample with a focused beam of electrons. TEM, on the other hand, transmits electrons through an ultrathin specimen to generate a high-resolution, two-dimensional image of the internal structure, including crystal defects and grain boundaries.

For this compound, specific morphological studies using SEM and TEM have not been extensively reported in the available scientific literature. However, the application of these techniques to crystalline organic compounds typically reveals distinct crystal habits, particle size distributions, and the presence of any amorphous content or agglomeration. Such information is vital for controlling crystallization processes and ensuring the desired physical properties of the final product.

X-ray Diffraction (XRD) for Crystalline Phase Identification

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. By measuring the angles and intensities of X-rays diffracted by the crystalline lattice, a unique diffraction pattern is generated, which acts as a fingerprint for the compound's specific crystalline phase.

While a detailed crystallographic study for this compound is not prominently available, analysis of closely related structures provides insight into the type of data obtained from XRD. For instance, the crystal structure of Methyl 5-chloro-2-nitrobenzoate has been determined. In this compound, the nitro and acetoxy groups are twisted from the plane of the benzene ring by 29.4 (1)° and 49.7 (1)°, respectively nih.gov. The crystal structure is linked by weak C—H···O interactions, forming layers nih.gov.

Another related compound, 1-Chloro-2-methyl-4-nitrobenzene , crystallizes in the monoclinic space group P 21/n researchgate.netmdpi.com. Its crystal structure is stabilized by π...π contacts between adjacent benzene rings, along with C–H...O hydrogen bonds and close Cl...O contacts researchgate.netmdpi.com. The molecule is nearly planar, with a small dihedral angle of 6.2(3)° between the nitro group and the phenyl ring researchgate.netmdpi.com.

The crystallographic data for these related compounds illustrate the detailed structural information that can be derived from single-crystal X-ray diffraction analysis.

Table 1: Crystallographic Data for Related Compound: 1-Chloro-2-methyl-4-nitrobenzene researchgate.netmdpi.com

| Parameter | Value |

| Empirical Formula | C₇H₆ClNO₂ |

| Formula Weight | 171.58 |

| Crystal System | Monoclinic |

| Space Group | P 21/n |

| a (Å) | 13.5698(8) |

| b (Å) | 3.7195(3) |

| c (Å) | 13.5967(8) |

| β (°) | 91.703(3) |

| Volume (ų) | 685.96(10) |

| Z | 4 |

Computational Chemistry and Theoretical Modeling of Methyl 4 Chloro 5 Methyl 2 Nitrobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic properties and chemical reactivity of molecules. These ab initio and density functional theory (DFT) methods provide a detailed picture of electron distribution and orbital interactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to study reaction mechanisms, allowing for the determination of transition state geometries and activation energies. For a molecule like Methyl 4-chloro-5-methyl-2-nitrobenzoate, DFT studies can elucidate the pathways of its synthesis and degradation reactions.

For instance, in the nitration of a substituted chlorotoluene to form a nitrobenzoate derivative, DFT can be employed to model the energy profile of the reaction. This would involve calculating the energies of the reactants, intermediates, transition states, and products. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction Involving a Substituted Nitrobenzoate

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Intermediate 1 | -5.2 |

| Transition State 1 | +15.8 |

| Intermediate 2 | -2.1 |

| Transition State 2 | +20.3 |

| Products | -12.5 |

This table illustrates the type of data obtained from DFT calculations on a reaction pathway. The values are hypothetical and representative of a typical organic reaction.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals provide insights into the molecule's ability to donate and accept electrons. The energy gap between the HOMO and LUMO is an indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive. malayajournal.org

The electron density distribution, which can also be calculated using quantum chemical methods, reveals the regions of the molecule that are electron-rich or electron-poor. This information is crucial for predicting how the molecule will interact with other chemical species. For this compound, the electron-withdrawing nitro and chloro groups, along with the ester group, significantly influence the electron density on the benzene (B151609) ring.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -8.95 |

| LUMO | -2.15 |

| HOMO-LUMO Gap | 6.80 |

These values are hypothetical and are intended to be representative of what might be expected for a substituted nitroaromatic compound.

The molecular electrostatic potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. malayajournal.org The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack.

For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro and ester groups, and a more positive potential around the hydrogen atoms and the carbon atom of the ester group.

Molecular Simulation Techniques for Conformational Analysis and Intermolecular Interactions

Molecular simulation techniques are used to study the dynamic behavior of molecules and their interactions with their environment. These methods are particularly useful for understanding the conformational flexibility and intermolecular forces of molecules like this compound.

Molecular Dynamics (MD) simulations provide a detailed view of the time-dependent behavior of a molecular system. ebsco.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual particles over time. This allows for the study of conformational changes, molecular vibrations, and interactions with solvent molecules.

For this compound, MD simulations could be used to explore the rotational freedom around the single bonds, such as the bond connecting the ester group to the benzene ring. This would provide insights into the preferred conformations of the molecule in different environments.

Monte Carlo (MC) simulations are another class of computational methods used to study molecular systems. Instead of solving equations of motion, MC methods use a probabilistic approach to generate a large number of random configurations of the system. These configurations are then used to calculate thermodynamic properties and to explore the conformational space of a molecule.

Both MD and MC simulations rely on a set of parameters known as a force field, which describes the potential energy of the system as a function of the atomic coordinates. The accuracy of the simulation is highly dependent on the quality of the force field. The development of a reliable force field for a specific molecule like this compound would involve parameterizing the bond lengths, bond angles, dihedral angles, and non-bonded interactions based on experimental data or high-level quantum chemical calculations. For nitro compounds, specific force field parameters are necessary to accurately model their properties. nih.gov

Prediction of Molecular Descriptors via Computational Methods

Computational chemistry provides a powerful lens through which the properties of molecules can be predicted and understood. For this compound, theoretical modeling is used to calculate various molecular descriptors that govern its interactions and behavior.

Topological Polar Surface Area (TPSA) and Octanol-Water Partition Coefficient (LogP) as Theoretical Descriptors

The Topological Polar Surface Area (TPSA) and the octanol-water partition coefficient (LogP) are fundamental descriptors in medicinal chemistry, predicting a molecule's permeability and distribution.

The TPSA is calculated based on the surface areas of polar atoms (typically oxygen and nitrogen) and is a good indicator of a drug's ability to permeate cell membranes. For a closely related isomer, Methyl 2-chloro-4-methyl-5-nitrobenzoate, the calculated TPSA is 69.44 Ų. chemscene.com This value suggests moderate cell permeability.

The LogP value, a measure of a compound's lipophilicity, is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The calculated LogP for Methyl 2-chloro-4-methyl-5-nitrobenzoate is approximately 2.34. chemscene.com This indicates a reasonable balance between hydrophilicity and lipophilicity.

| Descriptor | Predicted Value | Significance |

|---|---|---|

| TPSA (Ų) | 69.44 | Predicts membrane permeability |

| LogP | 2.34 | Indicates lipophilicity and distribution |

Data based on the isomer Methyl 2-chloro-4-methyl-5-nitrobenzoate chemscene.com.

Analysis of Hydrogen Bond Donors and Acceptors in silico

Hydrogen bonding capabilities are crucial for molecular recognition and binding to biological targets. Computational methods can accurately predict the number of hydrogen bond donors and acceptors in a molecule.

In the structure of this compound, there are no hydrogen atoms attached to electronegative atoms, meaning it has zero hydrogen bond donors. chemscene.com However, the oxygen atoms of the nitro and ester groups can act as hydrogen bond acceptors. Computational analysis of the isomer Methyl 2-chloro-4-methyl-5-nitrobenzoate reveals a total of four hydrogen bond acceptors. chemscene.com

Rotatable Bonds Analysis and Conformational Flexibility

The number of rotatable bonds in a molecule is a key factor in determining its conformational flexibility, which influences its ability to bind to a target. A higher number of rotatable bonds can lead to a greater loss of conformational entropy upon binding.

For the isomer Methyl 2-chloro-4-methyl-5-nitrobenzoate, computational analysis identifies two rotatable bonds. chemscene.com This relatively low number suggests a degree of structural rigidity, which can be advantageous in designing molecules with specific binding conformations.

| Descriptor | Predicted Value | Significance |

|---|---|---|

| Hydrogen Bond Donors | 0 | Influences molecular interactions |

| Hydrogen Bond Acceptors | 4 | Influences molecular interactions |

| Rotatable Bonds | 2 | Indicates conformational flexibility |

Data based on the isomer Methyl 2-chloro-4-methyl-5-nitrobenzoate chemscene.com.

Note on Data: The computational data presented in this article is based on the closely related isomer, Methyl 2-chloro-4-methyl-5-nitrobenzoate (CAS No. 1143026-45-2), due to the lack of publicly available, pre-calculated data for this compound. While the structural differences are minor, these values should be considered as approximations for the title compound.

Applications in Advanced Organic Synthesis and Materials Science Research

A Versatile Intermediate in Pharmaceutical Synthesis Research

The structural motifs present in Methyl 4-chloro-5-methyl-2-nitrobenzoate make it an important precursor in the synthesis of various pharmaceutical agents. The presence of the nitro group allows for its reduction to an amine, a key functional group transformation that opens up numerous possibilities for building complex heterocyclic structures commonly found in medicinal chemistry.

Precursors for Biologically Active Molecules and Investigational Drug Candidates

While direct and extensive research specifically detailing the use of this compound in the synthesis of a broad range of investigational drug candidates is not widely published, the utility of closely related substituted nitrobenzoates is well-documented. These analogous compounds serve as key starting materials in the multi-step synthesis of various biologically active molecules. The strategic placement of the chloro, methyl, and nitro groups on the benzene (B151609) ring provides a scaffold that can be chemically manipulated to introduce desired pharmacophores and modulate the physicochemical properties of the final compound.

Synthesis of Carbonic Anhydrase (CA) Inhibitors and Related Enzymes

The synthesis of carbonic anhydrase (CA) inhibitors often involves the use of aromatic sulfonamides. While direct synthesis pathways starting from this compound are not explicitly detailed in available research, the structural framework of this compound is relevant. For instance, the synthesis of various CA inhibitors has been achieved using substituted benzenesulfonyl chlorides, including those with 4-chloro-3-nitrophenyl moieties nih.gov. The general synthetic strategies often involve the reaction of these sulfonyl chlorides with appropriate amines or other nucleophiles to construct the final inhibitor molecule. This highlights the importance of substituted nitroaromatics as precursors to the essential sulfonamide pharmacophore in this class of therapeutic agents.

Intermediate for Specific Therapeutic Agents (e.g., Telmisartan Analogues)

The synthesis of the angiotensin II receptor antagonist Telmisartan and its analogues provides a compelling example of the utility of substituted nitrobenzoate intermediates. Although direct synthesis from this compound is not documented, a closely related compound, methyl 4-butyramido-5-methyl-2-nitrobenzoate, is a known precursor in the synthesis of Telmisartan. This highlights the significance of the substituted nitrobenzoate core in constructing the complex benzimidazole framework of this important antihypertensive drug. The synthesis of Telmisartan has been reported to proceed through a key intermediate, 2-n-propyl-4-methyl-6-(1'-methylbenzimidazol-2'-yl)-benzimidazole, which is in turn prepared from a substituted nitrobenzoate derivative.

Utility in Agrochemical and Specialty Chemical Development

The chemical reactivity of this compound also lends itself to the development of new agrochemicals and specialty chemicals, where specific substitution patterns on an aromatic ring are required to achieve desired biological activity or material properties.

Building Block for Pesticide and Herbicide Synthesis (e.g., Flometoquin)

In the field of agrochemicals, substituted nitroaromatics are common building blocks for pesticides and herbicides. While a direct synthesis of the insecticide Flometoquin using this compound is not described, the synthesis of Flometoquin has been reported to start from 1-chloro-2-methyl-4-nitrobenzene oriprobe.com. This starting material is a closely related precursor, and its use underscores the importance of the chloromethyl-nitrobenzene scaffold in the construction of this novel quinoline insecticide. The synthesis of Flometoquin involves a multi-step process where the initial nitroaromatic compound is transformed through a series of reactions, including coupling with 4-(trifluoromethoxy)phenol and subsequent cyclization to form the final quinoline structure oriprobe.comchemicalbook.com. This illustrates the strategic use of such building blocks in creating complex and effective agrochemical agents.

Intermediate in Dye and Pigment Research and Development

Research into Enzyme-Catalyzed Reactions and Metabolic Pathways

The biotransformation of nitroaromatic compounds, such as this compound, is a significant area of research, primarily focusing on bioremediation and biocatalysis. While specific enzymatic studies on this compound are not extensively documented in publicly available literature, the metabolic fate of this compound can be inferred from the well-established pathways for similar nitroaromatic molecules. The enzymatic reactions are primarily categorized into two main types: reduction of the nitro group and oxidation of the aromatic ring.

Nitroreduction Pathway

The most common enzymatic transformation of nitroaromatic compounds involves the reduction of the nitro group, a process catalyzed by a class of enzymes known as nitroreductases. researchgate.netnih.govoup.com These enzymes are typically flavin-containing proteins that utilize NAD(P)H as a reducing equivalent. researchgate.netnih.gov The reduction proceeds in a stepwise manner, forming nitroso and hydroxylamino intermediates before yielding the corresponding amine. nih.govoup.com

A putative nitroreduction pathway for this compound is outlined below:

| Step | Reactant | Enzyme | Product |

| 1 | This compound | Nitroreductase | Methyl 4-chloro-5-methyl-2-nitrosobenzoate |

| 2 | Methyl 4-chloro-5-methyl-2-nitrosobenzoate | Nitroreductase | Methyl 2-hydroxylamino-4-chloro-5-methylbenzoate |

| 3 | Methyl 2-hydroxylamino-4-chloro-5-methylbenzoate | Nitroreductase | Methyl 2-amino-4-chloro-5-methylbenzoate |

The resulting amino compound, Methyl 2-amino-4-chloro-5-methylbenzoate, is a versatile intermediate in organic synthesis, potentially serving as a precursor for the synthesis of various heterocyclic compounds and other complex molecules.

Oxidative Pathway

In addition to nitroreduction, the aromatic ring of nitroaromatic compounds can be targeted by oxidative enzymes, primarily dioxygenases. These enzymes catalyze the incorporation of both atoms of molecular oxygen into the aromatic nucleus, leading to the formation of a dihydroxylated intermediate, a catechol derivative. This diol is then susceptible to ring cleavage by other dioxygenases, ultimately leading to the breakdown of the aromatic structure and mineralization.

For this compound, a potential oxidative pathway could initiate with the action of a dioxygenase, leading to the formation of a substituted catechol. Subsequent enzymatic reactions would then lead to the cleavage of the aromatic ring.

Metabolic Significance

The study of these enzymatic pathways is crucial for several reasons. From an environmental perspective, understanding the biodegradation of chlorinated and nitrated aromatic compounds is vital for developing effective bioremediation strategies for contaminated sites. In the context of biocatalysis, nitroreductases are being explored for their potential in various applications, including the synthesis of aromatic amines under mild and environmentally friendly conditions. researchgate.net

Design and Synthesis of Functional Materials Incorporating Halogenated Benzoate (B1203000) Moieties

The unique electronic and structural features of halogenated benzoates, such as this compound, make them attractive building blocks for the design and synthesis of functional materials with tailored properties. The presence of a chlorine atom, a nitro group, a methyl group, and a methyl ester on the benzene ring provides multiple avenues for chemical modification and incorporation into larger molecular architectures.

Applications in Optoelectronic Materials

Nitroaromatic compounds, including nitrobenzoates, have been investigated for their potential in nonlinear optics and other optoelectronic applications. The strong electron-withdrawing nature of the nitro group can lead to significant intramolecular charge transfer, a key characteristic for materials with high nonlinear optical activity. For instance, single crystals of methyl 4-nitrobenzoate have been utilized to develop a terahertz linear polarizer, demonstrating the potential of such molecules in specialized optical devices. researchgate.net

The incorporation of this compound into polymeric or crystalline structures could lead to materials with interesting optical and electronic properties. The specific substitution pattern on the benzene ring can influence the molecular packing in the solid state, which in turn affects the bulk material properties.

| Functional Group | Potential Contribution to Material Properties |

| Nitro Group | Electron-withdrawing, enhances nonlinear optical properties. |

| Chloro Group | Influences crystal packing, can be a site for further functionalization. |

| Methyl Group | Affects solubility and steric interactions. |

| Methyl Ester | Can be hydrolyzed to a carboxylic acid for further reactions. |

Building Blocks for Functional Polymers

Halogenated benzoates can serve as monomers or functional additives in the synthesis of polymers. The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be used as a monomer in condensation polymerization to produce polyesters or polyamides. The presence of the chloro and nitro groups on the polymer backbone would impart specific functionalities, such as increased thermal stability, altered solubility, or specific optical properties.

Furthermore, the chloro-substituent can be a site for post-polymerization modification through various coupling reactions, allowing for the introduction of other functional groups. This modular approach enables the fine-tuning of the polymer's properties for specific applications.

Scaffolds for Supramolecular Chemistry

The rigid aromatic core of this compound, combined with its various functional groups, makes it a suitable candidate for the construction of supramolecular assemblies. The potential for hydrogen bonding through the nitro group and the ester carbonyl, as well as halogen bonding involving the chlorine atom, can be exploited to direct the self-assembly of molecules into well-defined architectures, such as liquid crystals or porous organic frameworks. These materials could find applications in areas such as gas storage, separation, and catalysis.

Emerging Research Directions and Future Perspectives for Methyl 4 Chloro 5 Methyl 2 Nitrobenzoate

Development of Novel, Highly Efficient, and Stereoselective Synthetic Strategies

The classical synthesis of nitrobenzoate esters often involves the esterification of the corresponding carboxylic acid. For instance, related compounds like methyl 5-chloro-2-nitrobenzoate are synthesized by reacting 5-chloro-2-nitrobenzoic acid with an alkylating agent like dimethyl sulfate (B86663) in the presence of a base. researchgate.net, nih.gov Future research would likely focus on moving beyond these traditional methods to develop more advanced and efficient strategies.

Potential avenues for investigation include:

Catalytic C-H Functionalization: Directly installing the chloro, methyl, or nitro groups onto a simpler benzoate (B1203000) scaffold using transition-metal catalysis would represent a highly atom-economical approach.

Flow Chemistry: Implementing the synthesis in continuous flow reactors could offer improved safety, scalability, and reaction control, particularly for nitration reactions which can be highly exothermic.

Biocatalysis: The use of enzymes to perform specific transformations, such as stereoselective reductions of the nitro group or hydrolysis of the ester, could provide access to chiral building blocks that are difficult to obtain through conventional chemistry.

Exploration of New Reaction Mechanisms and Unanticipated Reactivity Patterns

The reactivity of Methyl 4-chloro-5-methyl-2-nitrobenzoate is predicted by the individual functional groups, but their interplay could lead to novel reactivity. The nitro and chloro groups are electron-withdrawing, activating the aromatic ring for certain reactions.

Future research could explore:

Nucleophilic Aromatic Substitution (SNAr): The chloro group can be displaced by various nucleophiles. A systematic study of this reaction with a wide range of nucleophiles (amines, thiols, alkoxides) would create a library of derivatives.

Reduction of the Nitro Group: The reduction of the nitro group to an amine is a fundamental transformation that would yield the corresponding aniline (B41778) derivative, a versatile intermediate for building more complex molecules.

Ortho-Lithiation: Directed ortho-lithiation could potentially functionalize the aromatic ring at the positions adjacent to the existing substituents, opening pathways to polysubstituted derivatives.

Photocatalysis: Modern photocatalysis could unlock new reaction pathways, such as radical-based transformations, that are not accessible under thermal conditions. Research on related molecules has shown that some organic photocatalysts are powerful tools for challenging transformations like reductive dechlorination. acs.org

Advanced Applications in Targeted Medicinal Chemistry and Agrochemical Discovery

Substituted nitroaromatics are common intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai, ontosight.ai For example, the related isomer Methyl 5-chloro-2-nitrobenzoate serves as a key intermediate in the synthesis of Tolvaptan, a selective vasopressin V2-receptor antagonist. researchgate.net, nih.gov

The potential for this compound lies in its use as a scaffold or intermediate. Future work would involve synthesizing derivatives and screening them for biological activity. The core structure could be modified to target specific enzymes or receptors implicated in disease or pest control. The data table below illustrates the established application of a related isomer, highlighting the potential pathway for the title compound.

| Compound Name | Application Area | Role |

| Methyl 5-chloro-2-nitrobenzoate | Medicinal Chemistry | Intermediate in the synthesis of Tolvaptan researchgate.net, nih.gov |

Integration of Artificial Intelligence and Machine Learning for De Novo Compound Design and Predictive Modeling

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the design and discovery of new molecules. easpublisher.com These computational tools can be applied to a scaffold like this compound to explore a vast chemical space efficiently. nih.gov

Future research directions integrating AI and ML include:

De Novo Design: Using generative models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), to design novel derivatives of the this compound scaffold. nih.gov, easpublisher.com These models can be trained to generate molecules with specific desired properties, such as high binding affinity to a biological target or favorable drug-like characteristics. chemrxiv.org, researchgate.net

Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity or toxicity of virtual derivatives before they are synthesized. chemrxiv.org This allows researchers to prioritize the most promising candidates for synthesis and testing, saving time and resources.

Reaction Prediction: Employing ML algorithms to predict the outcomes of unknown reactions or to optimize reaction conditions for the synthesis of complex derivatives, thus streamlining the synthetic process.

Q & A

Q. What are the optimal synthetic routes for Methyl 4-chloro-5-methyl-2-nitrobenzoate, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via sequential nitration, esterification, and halogenation steps. Starting with methyl benzoate derivatives, nitration at the ortho position is achieved using a HNO₃/H₂SO₄ mixture at 0–5°C to minimize side reactions . Chlorination can be performed using Cl₂ gas or chlorinating agents like SOCl₂ under controlled conditions. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm functional groups and absence of byproducts (e.g., di-nitrated isomers) .

Q. How should this compound be handled to ensure safety and stability?